molecular formula C12H22N2O2 B1404944 5-Boc-5-azaspiro[2.4]heptane-1-methamine CAS No. 1330764-37-8

5-Boc-5-azaspiro[2.4]heptane-1-methamine

Cat. No. B1404944
M. Wt: 226.32 g/mol
InChI Key: LWGUJVHTMSGIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 5-Boc-5-azaspiro[2.4]heptane-1-methamine is C12H22N2O2. The SMILES string representation is OCC1C2 (C1)CCN (C (OC © ©C)=O)C2 .


Physical And Chemical Properties Analysis

5-Boc-5-azaspiro[2.4]heptane-1-methamine is a solid substance . Its molecular weight is 226.32 g/mol. More detailed physical and chemical properties may require laboratory analysis.

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis of Novel Compounds: The synthesis of Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a novel member of the cyclopropane-modified proline library, was achieved using a modified Simmons–Smith reaction. This synthesis avoided racemization at chiral centers (Tymtsunik et al., 2012).
  • Cyclobutane-Derived Diamines: Cyclobutane diamines, including derivatives of 5-azaspiro[2.4]heptane, are being explored for drug discovery applications. Their synthesis and structural analysis can help in understanding their potential as building blocks for new medications (Radchenko et al., 2010).

Medicinal Chemistry

  • Antiviral Applications: The N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid plays a role in the industrial synthesis of antiviral drugs like ledipasvir (López et al., 2020).
  • Dopamine D3 Receptor Antagonists: Compounds based on 1,2,4-triazolyl 5-azaspiro[2.4]heptanes have shown high affinity and selectivity at dopamine D3 receptors, indicating their potential in the treatment of neurological disorders (Micheli et al., 2016).

Drug Discovery and Development

  • Building Blocks for Drug Discovery: The synthesis of heterocyclic 5-azaspiro[2.4]heptanes and related compounds offers scaffolds relevant for chemistry-driven drug discovery. Their versatility and functionalization potential make them valuable in this field (Wipf et al., 2004).
  • JAK1 Selective Inhibitors: The structural design of certain compounds based on 5-azaspiro[2.4]heptanes has led to the identification of selective inhibitors for Janus Kinase 1 (JAK1), which are important in immune response modulation (Chough et al., 2018).

Safety And Hazards

The product is classified under Storage Class Code 11, which refers to Combustible Solids . The flash point is not applicable . As with all chemicals, appropriate safety measures should be taken when handling.

properties

IUPAC Name

tert-butyl 2-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-12(8-14)6-9(12)7-13/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGUJVHTMSGIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Boc-5-azaspiro[2.4]heptane-1-methamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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